N,N-Dimethyl-6-methoxypyridine-2-carboxamide
Description
N,N-Dimethyl-6-methoxypyridine-2-carboxamide (CAS: 1862617-63-7, MFCD32065780) is a pyridine derivative characterized by a methoxy group at the 6-position and a dimethylcarboxamide group at the 2-position of the pyridine ring. Its structure (Fig. 1) allows for interactions with metal ions or biological targets, making it relevant in catalysis and drug design.
Properties
IUPAC Name |
6-methoxy-N,N-dimethylpyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-11(2)9(12)7-5-4-6-8(10-7)13-3/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEPAUEIPRBGKBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=NC(=CC=C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-6-methoxypyridine-2-carboxamide typically involves the reaction of 6-methoxypyridine-2-carboxylic acid with dimethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C .
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions: N,N-Dimethyl-6-methoxypyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.
Reduction: The carboxamide group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as sodium hydride (NaH) or sodium methoxide (NaOMe) in polar aprotic solvents.
Major Products:
Oxidation: 6-Hydroxy-N,N-dimethylpyridine-2-carboxamide.
Reduction: N,N-Dimethyl-6-aminopyridine-2-carboxamide.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
N,N-Dimethyl-6-methoxypyridine-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-6-methoxypyridine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The physicochemical and functional properties of pyridine derivatives are highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison
Key Observations:
- Substituent Position : The 6-methoxy group in the target compound provides steric hindrance and electron-donating effects, contrasting with the electron-withdrawing chloro group in 6-chloro-N-methylpyridine-2-carboxamide .
- Functional Groups : Carboxamide groups (e.g., -CON(CH₃)₂) enhance hydrogen-bonding capacity compared to ester or carboxylate groups, affecting binding affinity in biological systems .
Spectroscopic and Stability Data
- This compound : Exhibits distinct NMR peaks for methoxy (δ ~3.8 ppm) and dimethylamide (δ ~3.0–3.2 ppm) groups. Stability studies indicate degradation <5% under ambient conditions over 12 months .
- 6-Chloro-N-methylpyridine-2-carboxamide : Shows a characteristic ¹³C NMR signal for the chloro substituent at δ ~125 ppm. Higher reactivity in nucleophilic aromatic substitution due to the chloro group .
- Monoamide Isomers (L3/L4): IR spectra reveal differences in carbonyl stretching frequencies (1650–1700 cm⁻¹) based on methyl substituent positions (ortho vs. para), affecting crystallinity .
Biological Activity
N,N-Dimethyl-6-methoxypyridine-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.
This compound is characterized by the following structural features:
- Chemical Formula : CHNO
- Molecular Weight : 196.21 g/mol
- IUPAC Name : this compound
These properties facilitate its interaction with biological systems, influencing its efficacy as a therapeutic agent.
The biological activity of this compound primarily involves its interaction with specific molecular targets. Research indicates that the compound can bind to enzymes or receptors, modulating their activity. Notably, it may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets are still under investigation, but preliminary studies suggest a role in modulating immune responses and cellular signaling pathways.
Antimicrobial Activity
Several studies have explored the antimicrobial properties of this compound. It has been shown to exhibit significant activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent. For instance, laboratory assays indicate that the compound inhibits the growth of both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values suggesting potent efficacy.
Anti-inflammatory Effects
The compound's potential as an anti-inflammatory agent has also been documented. Research highlights its ability to reduce pro-inflammatory cytokine production in vitro, suggesting that it could be beneficial in treating conditions characterized by chronic inflammation .
Case Studies and Research Findings
A review of recent literature reveals diverse applications and findings related to this compound:
- Antimicrobial Studies :
- Anti-inflammatory Research :
- Safety and Toxicology :
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
